N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
Description
The compound N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its versatility in medicinal chemistry. The structure comprises:
- A 1-(3-chlorophenyl) substituent at position 1 of the pyrazolo[3,4-d]pyrimidine ring.
- A 3-nitrobenzohydrazide group at position 3.
The 3-nitro group on the benzohydrazide moiety introduces strong electron-withdrawing effects, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN7O3/c19-12-4-2-5-13(8-12)25-17-15(9-22-25)16(20-10-21-17)23-24-18(27)11-3-1-6-14(7-11)26(28)29/h1-10H,(H,24,27)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRJZGNPNJWYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit akt kinases, which play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Mode of Action
Compounds with similar structures have been shown to inhibit akt kinases. These compounds are ATP-competitive inhibitors, meaning they compete with ATP for binding to the kinase, thus preventing the phosphorylation and activation of Akt.
Biochemical Pathways
Akt, also known as Protein Kinase B, is a central node in the cellular signaling pathway, and its inhibition can affect downstream effectors like mTOR, GSK-3, and FOXO transcription factors.
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties. After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo.
Result of Action
Similar compounds have shown inhibition of tumor growth in a breast cancer xenograft model after oral dosing. This suggests that the compound may have potential anti-cancer effects.
Biological Activity
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H14ClN5O, with a molecular weight of 363.8 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core linked to a nitro-substituted benzohydrazide moiety, which is critical for its biological activity.
The compound primarily exhibits its biological effects through the following mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : CDKs play a crucial role in cell cycle regulation. By inhibiting these kinases, this compound disrupts cancer cell proliferation and induces apoptosis (programmed cell death) .
- Modulation of Cellular Signaling Pathways : The compound has been shown to interact with various signaling pathways involved in tumor growth and metastasis, enhancing its anticancer potential .
Anticancer Properties
This compound has demonstrated promising anticancer activity in several studies:
- In Vitro Studies : The compound has exhibited low micromolar potency against various cancer cell lines while showing minimal cytotoxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
- Case Studies : In a recent investigation involving multiple cancer types, the compound was found to significantly reduce cell viability in breast and lung cancer models, indicating its potential as a broad-spectrum anticancer agent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Chlorophenyl)-pyrazolo[3,4-d]pyrimidine | Contains only the pyrazolo scaffold | Primarily studied for anticancer properties but lacks the hydrazide moiety |
| Benzohydrazide Derivatives | Various substitutions on benzohydrazide | Different biological activities depending on substitutions; not specifically targeting CDKs |
| 6-(Chloromethyl)pyrazolo[3,4-d]pyrimidine | Similar pyrazolo structure with chloromethyl group | Exhibits different reactivity; explored for various biological activities |
This compound stands out due to its dual functionality as both an anticancer agent and a versatile synthetic intermediate in organic chemistry .
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[3,4-d]Pyrimidine Derivatives
The following table summarizes key structural analogs and their properties:
Key Differences in Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitrobenzohydrazide group contrasts with analogs featuring 4-methoxybenzohydrazide or bisarylurea linkages .
- Biological Activity : Urea derivatives (e.g., Compound 5g) exhibit pan-RAF inhibitory activity, suggesting the pyrazolo[3,4-d]pyrimidine scaffold’s suitability for kinase targeting . Benzothiazole-containing analogs demonstrate antimicrobial effects, highlighting scaffold versatility .
- Synthetic Yields : Bisarylurea derivatives (e.g., Compound 1n in ) achieve yields up to 99.6%, whereas the target compound’s synthesis (if similar to hydrazide formations) may require optimized coupling conditions .
Pharmacological and Physicochemical Properties
- Melting Points : Urea derivatives (e.g., Compound 1r) show high melting points (359.7–360.2°C), likely due to strong intermolecular hydrogen bonding, whereas hydrazides may exhibit lower melting points .
- Molecular Weight : The target compound’s estimated molecular weight (~395–400 g/mol) aligns with drug-like properties, similar to analogs in and .
- Solubility : The nitro group may reduce aqueous solubility compared to methoxy or methylthio substituents (e.g., Compound 1o, 227.3–228.4°C melting point) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
